molecular formula C17H24N4O4 B527061 H-Tyr-Pro-Ala-NH2

H-Tyr-Pro-Ala-NH2

Cat. No. B527061
M. Wt: 348.4 g/mol
InChI Key: XEKTWUYJSBRVLG-BPNCWPANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMDB-2 is a peptide endomorphin (EM) degradation blocker.

Scientific Research Applications

  • Peptide Synthesis and Structure :

    • "H-Tyr-Pro-Ala-NH2" is structurally related to dermorphins, a class of opiate-like peptides. Dermorphins, including variants like H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, are synthesized from amphibian skin and have been studied for their unique structures and potential applications (de Castiglione et al., 2009).
  • Molecular Dynamics and Conformation :

    • Research on peptides like "this compound" has shown interesting dynamics in molecular conformation. For example, studies on peptides like H-Ala-Pro-Tyr(m-NO2)-Ala-NH2 have utilized changes in their conformation to develop assays for peptidyl prolyl cis-trans isomerases, highlighting the dynamic nature of these molecules (García-Echeverría et al., 1993).
  • Role in Immunogenic Responses :

    • Peptides containing tyrosine, similar to "this compound," have been investigated for their role in immunogenic responses. For instance, the presence of tyrosine in peptides like Glu,Ala,Tyr has been shown to influence helper and suppressor responses in immune systems, demonstrating the significance of amino acid composition in biological responses (Schwartz et al., 1976).
  • Structural Analysis in Peptides :

    • The presence of tyrosine in peptides, as in "this compound," has been analyzed for its impact on peptide structure and function. Studies have explored how the conformation and mobility of tyrosine side chains in peptides, such as in tetrapeptides like Ala-Pro-Tyr-Ala, affect their biological activities (Juy et al., 2009).

properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H24N4O4/c1-10(15(19)23)20-16(24)14-3-2-8-21(14)17(25)13(18)9-11-4-6-12(22)7-5-11/h4-7,10,13-14,22H,2-3,8-9,18H2,1H3,(H2,19,23)(H,20,24)/t10-,13-,14-/m0/s1

InChI Key

XEKTWUYJSBRVLG-BPNCWPANSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YPA

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EMDB2;  EMDB 2;  EMDB-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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